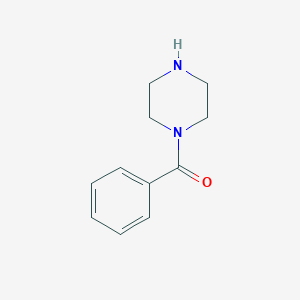

1-Benzoylpiperazine

描述

属性

IUPAC Name |

phenyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNXBQRNMNVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354043 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13754-38-6 | |

| Record name | 1-Benzoylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 1-benzoylpiperazine, a crucial intermediate in the development of various pharmaceuticals. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and process development.

Primary Synthesis Pathway: Acylation of Piperazine (B1678402) with Benzoyl Chloride (Schotten-Baumann Reaction)

The most prevalent and industrially significant method for synthesizing this compound is the direct N-acylation of piperazine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The primary challenge is achieving selective mono-acylation, as the symmetric nature of piperazine can lead to the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The free secondary amine of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., sodium hydroxide (B78521) or triethylamine) to yield the final this compound product and a salt (e.g., sodium chloride or triethylammonium (B8662869) chloride). The base is crucial for neutralizing the HCl generated, preventing it from protonating the starting piperazine and rendering it non-nucleophilic.

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of piperazine derivatives.[1]

Materials:

-

Piperazine (1.0 eq)

-

Benzoyl chloride (1.0 - 1.1 eq)

-

Triethylamine (B128534) (2.2 eq) or 10% aqueous Sodium Hydroxide

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase).

-

Quenching: Once the reaction is deemed complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and HCl salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Alternative Synthesis Pathways

While the Schotten-Baumann approach is common, alternative methods offer advantages in specific contexts, such as avoiding the use of highly reactive acyl chlorides or simplifying mono-substitution.

Pathway 2: Amidation of Ethyl Benzoate (B1203000)

This method involves the reaction of piperazine with a less reactive carboxylic acid derivative, ethyl benzoate, at elevated temperatures.[2] This approach avoids the use of benzoyl chloride but requires more forcing conditions.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism, but it is generally slower than with acyl chlorides. The piperazine amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of ethoxide, a stronger base than chloride, is the rate-limiting step and is facilitated by high temperatures. The ethoxide is then protonated by another piperazine molecule or during workup.

Caption: Amidation of ethyl benzoate with piperazine mechanism.

Experimental Protocol Outline:

-

Combine piperazine and ethyl benzoate in a high-boiling aprotic solvent such as toluene (B28343) in a reaction vessel equipped for high-temperature reactions.[2]

-

Heat the mixture to 140-160 °C and maintain for several hours.[2]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture.

-

The product can be purified by distillation or recrystallization from a suitable solvent mixture like toluene and petroleum ether.

Pathway 3: One-Pot Synthesis via In Situ Mono-protonation

To overcome the challenge of di-substitution, a one-pot method involving the in situ mono-protonation of piperazine has been developed.[3] By reacting piperazine with one equivalent of an acid, a piperazin-1-ium (B1237378) salt is formed. The protonated nitrogen is rendered non-nucleophilic, directing the acylation selectively to the free secondary amine.

Mechanism: The key to this pathway is the acid/base equilibrium of piperazine. The mono-protonated piperazine exists in equilibrium with the free base and the di-protonated form. The free base is the reactive species that undergoes acylation. As it is consumed, the equilibrium shifts to generate more free base from the mono-salt, ensuring a controlled, low concentration of the nucleophile, which favors mono-acylation.

Caption: Logical workflow for selective mono-acylation using protonation.

Experimental Protocol Outline:

-

Prepare the piperazine mono-salt solution by combining piperazine (1 eq) and piperazine dihydrochloride (B599025) (1 eq) in water.

-

In a separate flask, prepare the acylating agent. For example, by reacting the corresponding carboxylic acid with an activating agent like 1,1'-Carbonyldiimidazole (CDI).

-

Add the piperazine mono-salt solution to the activated acylating agent.

-

Stir vigorously at room temperature.

-

Workup involves washing with an organic solvent to remove any di-acylated byproduct, followed by basification of the aqueous layer and extraction of the desired mono-acylated product.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways of this compound, providing a basis for comparison.

| Synthesis Pathway | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Schotten-Baumann | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 5 - 6 | 73 - 90 | |

| Schotten-Baumann | Benzoyl Chloride | Aq. NaOH | Water/Organic | RT | Not Specified | High | |

| Amidation | Ethyl Benzoate | None | Toluene | 140 - 160 | Not Specified | ~85 (after purification) | |

| In Situ Protonation | Benzoyl Chloride | None (Stoichiometric Acid) | Water/DCM | RT | 0.5 | High |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods. The data presented should be considered representative.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Schotten-Baumann acylation of piperazine using benzoyl chloride being the most direct and widely used method. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential to maximize the yield of the desired mono-acylated product. Alternative methods, such as high-temperature amidation with esters or selective acylation of mono-protonated piperazine, offer valuable options for specific applications, potentially avoiding harsh reagents or improving selectivity. The choice of synthetic route will depend on factors such as scale, available starting materials, and the desired purity of the final product. This guide provides the foundational knowledge for researchers to select and optimize the most suitable pathway for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoylpiperazine (BZP) is a derivative of piperazine (B1678402) that serves as a significant chemical intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in the development of psychoactive agents, including anti-anxiety and antidepressant medications.[1] Its biological activity is attributed to its unique structure, featuring a piperazine ring, which allows for interaction with neurotransmitter systems.[1] Understanding the physicochemical properties of this compound is crucial for its application in drug design, formulation, and development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are essential for predicting the compound's behavior in biological systems and for designing appropriate experimental and formulation strategies.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O | [2][3] |

| Molecular Weight | 190.25 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Predicted Density | 1.115 ± 0.06 g/cm³ |

Table 2: Thermal and Acidity Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 61-68 °C | |

| Boiling Point | 207 °C at 10 mmHg; 145 °C at 0.05 mmHg | |

| Predicted pKa | 8.48 ± 0.10 |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Dimethylformamide (DMF) | 30 mg/mL | |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |

| Ethanol | 30 mg/mL |

Note on Water Solubility: There are conflicting reports regarding the water solubility of piperazine derivatives. While some sources indicate that this compound is soluble in water, others suggest that the parent compound, 1-Benzylpiperazine, is insoluble. The solubility of such compounds can be significantly influenced by pH due to the presence of the basic piperazine ring. It is likely that the solubility of this compound in aqueous solutions is pH-dependent.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in pharmaceutical research. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a similar calibrated device).

-

The sample is heated at a controlled rate, typically with a rapid initial heating phase followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

For a pure substance, this range should be narrow (0.5-2 °C).

Determination of Boiling Point by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol:

-

A sample of this compound is placed in a round-bottom flask.

-

A simple distillation apparatus is assembled, consisting of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

-

The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point.

-

It is crucial to note the atmospheric pressure at which the boiling point is measured, as it significantly affects the value. For distillation under reduced pressure (vacuum distillation), the pressure must be recorded.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.

Protocol:

-

An excess amount of solid this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a screw-capped vial).

-

The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

After equilibration, the mixture is allowed to stand to let the undissolved solid settle.

-

A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. This can be achieved by filtration through a fine-pored filter (e.g., 0.22 µm) or by centrifugation followed by sampling of the clear supernatant.

-

The concentration of this compound in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

-

The solubility is expressed in units such as mg/mL or mol/L. To investigate pH-dependent solubility, this procedure is repeated using buffered aqueous solutions at different pH values.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Protocol:

-

A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at which half of the base has been neutralized (i.e., at the half-equivalence point). For polyprotic bases like piperazine derivatives, multiple inflection points and pKa values may be observed. The dissociation constants are calculated from these data points.

Potential Signaling Pathways

This compound and its parent compound, benzylpiperazine (BZP), are known to interact with the central nervous system, primarily affecting the serotonergic and dopaminergic pathways. BZP has been shown to elevate extracellular levels of both dopamine (B1211576) and serotonin, leading to stimulant and psychoactive effects. The proposed mechanism involves interaction with monoamine transporters.

Caption: Proposed mechanism of this compound on neurotransmitter systems.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound and subsequent analysis of its physicochemical properties.

Caption: General workflow for synthesis and physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of significant interest in pharmaceutical research and development. The tabulated data, along with the described experimental protocols, offer a valuable resource for scientists working with this molecule. The visualization of its potential interactions with key neurotransmitter pathways underscores its biological relevance and provides a basis for further pharmacological investigation. A thorough understanding and accurate measurement of these fundamental properties are indispensable for the rational design and development of new therapeutic agents based on the this compound scaffold.

References

The Pharmacological Profile of 1-Benzoylpiperazine and Its Derivatives: A Technical Guide

Introduction

1-Benzoylpiperazine (BZP) is a synthetic compound belonging to the piperazine (B1678402) class of molecules. While its structural analog, 1-Benzylpiperazine, has been extensively studied for its stimulant and psychoactive properties, the pharmacological profile of this compound remains less characterized in the scientific literature. This technical guide aims to provide a comprehensive overview of the known pharmacological properties of this compound and its derivatives, drawing upon available data and comparative analysis with related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of pharmacological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Disclaimer: Direct quantitative pharmacological data for this compound, particularly concerning its affinity for and activity at key central nervous system receptors, is limited in publicly available literature. Much of the understanding of its potential effects is inferred from studies on its derivatives and its close structural analog, 1-Benzylpiperazine.

Core Pharmacological Profile: A Comparative Analysis

While specific receptor binding and functional assay data for this compound are scarce, the pharmacology of the broader piperazine class, particularly 1-Benzylpiperazine (BZP), provides a framework for its potential mechanism of action. BZP is known to be a non-selective serotonin (B10506) receptor agonist and to act as a releasing agent and reuptake inhibitor of dopamine (B1211576), norepinephrine (B1679862), and serotonin.[1] It exhibits a mixed mechanism of action, sharing properties with stimulants like amphetamine.[1]

In a comparative in vitro study, both 1-Benzylpiperazine and this compound were shown to induce oxidative stress, inhibit mitochondrial function, and stimulate apoptosis in human neuroblastoma cells, suggesting that this compound possesses significant biological activity within the central nervous system.[2]

Structure-Activity Relationships

The pharmacological activity of piperazine derivatives is significantly influenced by the substituent at the 1-position. The replacement of the benzyl (B1604629) group in BZP with a benzoyl group in this compound introduces a ketone moiety, which can alter the molecule's electronic properties, polarity, and steric bulk, thereby affecting its interaction with biological targets.

Studies on various derivatives of this compound have been conducted in the context of different therapeutic targets, which may provide some insight into its binding capabilities:

-

GlyT1 Inhibitors: A series of benzoylpiperazine derivatives have been investigated as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), with some compounds exhibiting IC50 values in the nanomolar range. This indicates that the benzoylpiperazine scaffold is capable of high-affinity interactions with neurotransmitter transporters.

-

Sigma Receptor Ligands: Benzylpiperazine derivatives have been shown to bind with high affinity to sigma receptors.[3] The structural similarities suggest that benzoylpiperazine derivatives may also interact with these receptors.

Quantitative Pharmacological Data

Due to the limited availability of specific data for this compound, the following tables summarize the pharmacological data for its close analog, 1-Benzylpiperazine (BZP), and some of its key derivatives to provide a comparative context.

Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine (BZP)

| Compound | Target | Assay Type | Potency (EC50, nM) |

| 1-Benzylpiperazine (BZP) | DAT | Neurotransmitter Release | 175[1] |

| NET | Neurotransmitter Release | 62 | |

| SERT | Neurotransmitter Release | 6050 |

Table 2: In Vitro Cytotoxicity of Piperazine Derivatives

| Compound | Cell Line | Assay | Potency (EC50, µM) |

| 1-Benzylpiperazine (BZP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 343.9 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 59.6 |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 570.1 |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 702.5 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of piperazine derivatives. These protocols are representative of the standard procedures used in the field.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.

-

Non-specific binding competitors: 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT.

-

Test compounds (this compound and derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, glass fiber filters, and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand at a concentration near its Kd, and the cell membrane preparation. For determining non-specific binding, a separate set of wells will contain a high concentration of the respective non-specific binding competitor instead of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assay

Objective: To measure the ability of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Materials:

-

Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Perfusion buffer (e.g., Krebs-Ringer buffer).

-

Test compounds (this compound and derivatives).

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from the dissected brain regions by homogenization and differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.

-

Superfusion: Transfer the radiolabeled synaptosomes to a superfusion apparatus and continuously perfuse with buffer to establish a stable baseline of radioactivity.

-

Compound Application: Apply the test compound at various concentrations to the superfusion chamber.

-

Fraction Collection: Collect fractions of the perfusate at regular intervals.

-

Radioactivity Measurement: Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Express the amount of neurotransmitter release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) from the concentration-response curve.

Visualizations

Signaling Pathway of a Monoamine Releasing Agent

The following diagram illustrates the general mechanism of action for a monoamine releasing agent, which is a likely pathway for this compound and its psychoactive derivatives, based on the known pharmacology of 1-Benzylpiperazine.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

1-Benzoylpiperazine (BZP) and its derivatives represent a cornerstone in the synthesis of a diverse array of biologically active molecules. The inherent structural features of the piperazine (B1678402) ring, combined with the reactivity imparted by the benzoyl group, make it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of this compound as a key building block, offering insights into its synthetic utility, detailed experimental protocols, and the pharmacological context of the molecules derived from it.

Core Synthetic Applications

This compound serves as a versatile starting material for the synthesis of numerous compounds, primarily through modifications at the secondary amine of the piperazine ring. The benzoyl group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. This strategy is fundamental in the construction of unsymmetrically substituted piperazines, which are common motifs in many pharmaceuticals.

Key transformations involving this compound include:

-

N-Alkylation: The secondary amine can be readily alkylated with various electrophiles, such as alkyl halides and epoxides, to introduce a wide range of substituents.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, enable the formation of N-arylpiperazine derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to N-benzyl and other N-alkyl derivatives.

-

Acylation: Further acylation at the secondary amine can introduce different acyl groups, leading to the synthesis of diverse amides.

These synthetic routes have been instrumental in the development of drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics, as well as agents with anticancer and antihistaminic properties.

Data Presentation: Synthesis of Substituted Benzoylpiperazine Derivatives

The following table summarizes quantitative data for a representative synthesis of a 1,4-disubstituted piperazine derivative, highlighting the efficiency of utilizing the this compound scaffold.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Reference |

| 1-(4-chlorobenzhydryl)piperazine (B1679854) | 4-Methoxybenzoyl chloride | 1-(4-Chlorobenzhydryl)-4-(4-methoxybenzoyl)piperazine | Dichloromethane (B109758) | Triethylamine | 73-90 | [1] |

| Piperazine | Benzyl chloride | 1-Benzylpiperazine (B3395278) | Ethanol | - | 65-75 | [2] |

Experimental Protocols

Protocol 1: General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine[1]

This protocol details the N-acylation of a pre-formed substituted piperazine, a common step in the elaboration of the this compound core structure.

Materials:

-

1-(4-chlorobenzhydryl)piperazine

-

Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride)

-

Triethylamine

-

Dry Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.

-

Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.

-

The respective substituted benzoyl chloride (1.98 mmol) is then added to the mixture.

-

The reaction mixture is stirred for 5–6 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is taken up in water and extracted with ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2) to afford the pure product.

Protocol 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine[3][4]

This protocol describes the synthesis of a key intermediate that can be subsequently acylated as described in Protocol 1.

Materials:

-

4-Chlorobenzhydryl chloride

-

Piperazine

-

Dimethylformamide (DMF)

-

Potassium iodide (KI)

-

Hydrochloric acid (conc.)

-

Sodium hydroxide (B78521) solution (30%)

-

Methylene dichloride (MDC)

Procedure:

-

A mixture of piperazine (0.12 mol), a catalytic amount of DMF (0.5 mL), and KI (0.1 g) in toluene (15 mL) is heated to 80°C for 30 minutes.

-

A solution of 4-chlorobenzhydryl chloride in toluene is added to the heated mixture, and the temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.

-

The reaction mixture is then cooled to 20°C.

-

The toluene layer is washed twice with water (20 mL each).

-

The product is extracted into the aqueous phase by treatment with concentrated HCl (15 mL in 5 mL of water) at 5-10°C.

-

The aqueous layer is separated and washed with toluene and MDC.

-

The aqueous layer is then neutralized with 30% NaOH solution at 10°C and maintained at 20°C for 2 hours to precipitate the product.

-

The solid product is filtered, washed with water, and dried to yield 1-(4-chlorobenzhydryl)piperazine.

Visualization of Key Pathways and Workflows

Signaling Pathway of BZP Derivatives on Dopaminergic and Serotonergic Systems

Derivatives of this compound, particularly 1-benzylpiperazine (a common synthetic precursor and metabolite), exert their psychoactive effects by modulating dopaminergic and serotonergic neurotransmission. They primarily act as releasing agents and reuptake inhibitors at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This leads to an increase in the synaptic concentrations of dopamine and serotonin, respectively, which then activate their corresponding postsynaptic receptors, leading to downstream signaling cascades.

Caption: BZP derivatives' impact on dopamine and serotonin pathways.

Experimental Workflow for the Synthesis of a 1,4-Disubstituted Piperazine

The following diagram illustrates a typical experimental workflow for the synthesis of a 1,4-disubstituted piperazine derivative, starting from a commercially available substituted piperazine and an acyl chloride. This multi-step process involves reaction, workup, and purification stages.

Caption: Workflow for 1,4-disubstituted piperazine synthesis.

Conclusion

This compound and its related structures are invaluable building blocks in the field of organic synthesis and medicinal chemistry. Their utility in constructing complex molecular architectures has led to the discovery and development of numerous important therapeutic agents. The synthetic methodologies are well-established, offering robust and versatile routes to a wide range of derivatives. A thorough understanding of the synthetic protocols and the underlying pharmacology of these compounds is crucial for researchers aiming to innovate in drug discovery and development. The continued exploration of the chemical space around the piperazine scaffold, enabled by building blocks like this compound, promises to yield new and improved therapeutics for a variety of diseases.

References

The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) designer drugs, a class of novel psychoactive substances (NPS), have emerged as significant compounds of interest in the fields of neuropharmacology and toxicology. Often marketed as "legal highs" or alternatives to illicit drugs like MDMA and amphetamines, these compounds exhibit a range of stimulant and hallucinogenic effects. This technical guide provides a comprehensive overview of the neuropharmacology of prominent piperazine derivatives, including 1-benzylpiperazine (B3395278) (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms.

The primary mechanism of action for many piperazine derivatives involves interaction with monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[1][2] These interactions can manifest as inhibition of neurotransmitter reuptake, promotion of neurotransmitter release, and direct agonism or antagonism at postsynaptic receptors.[3] The diverse pharmacological profiles of these compounds lead to a spectrum of psychoactive effects and potential toxicities.

Data Presentation: Quantitative Neuropharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of common piperazine designer drugs at key molecular targets. This data is essential for understanding their structure-activity relationships and predicting their neuropharmacological effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Piperazine Designer Drugs

| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | D1 | D2 | α1-adrenergic | α2-adrenergic |

| BZP | >10,000 | >10,000 | 2,800 | 2,300 | >10,000 | >10,000 | 1,800 | 4,200 |

| TFMPP | 280 | 130 | 260 | 62 | >10,000 | >10,000 | 1,200 | 2,100 |

| mCPP | 130 | 120 | 95 | 25 | >10,000 | >10,000 | 540 | 570[4] |

| MeOPP | 110 | 1,100 | 430 | 190 | >10,000 | >10,000 | 1,300 | 2,500 |

Note: Data is compiled from various sources and experimental conditions may vary. Higher Ki values indicate lower binding affinity.

Table 2: Functional Potencies (IC50/EC50, nM) at Monoamine Transporters

| Compound | DAT (Uptake Inhibition IC50) | NET (Uptake Inhibition IC50) | SERT (Uptake Inhibition IC50) | DA Release (EC50) | 5-HT Release (EC50) |

| BZP | 770 | 340 | 4,600 | 175[5] | >10,000 |

| TFMPP | >10,000 | >10,000 | 220 | >10,000 | 1,217 |

| mCPP | 5,800 | 2,100 | 130 | - | - |

| MeOPP | 2,900 | 1,500 | 330 | - | - |

Note: Data is compiled from various sources and experimental conditions may vary. A lower IC50/EC50 value indicates greater potency.

Signaling Pathways

Piperazine designer drugs elicit their effects by modulating complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by these compounds.

Dopaminergic Signaling Modulated by BZP

BZP primarily acts as a dopamine-releasing agent, leading to increased activation of postsynaptic dopamine D1 and D2 receptors.

Serotonergic Signaling Modulated by TFMPP and mCPP

TFMPP and mCPP are potent agonists at various serotonin receptors, particularly the 5-HT2 family, which are coupled to Gq/11 proteins and activate the phospholipase C pathway. mCPP also has complex downstream effects involving the melanocortin system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of piperazine designer drugs.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

HEK293 cells stably expressing the receptor of interest (e.g., human dopamine D2 receptor).

-

Radioligand (e.g., [3H]-Spiperone for D2 receptors).

-

Unlabeled competing ligand for non-specific binding determination (e.g., Haloperidol).

-

Test compounds (piperazine derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest and homogenize cells in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add in order: binding buffer, test compound at various concentrations (for competition curve) or buffer (for total binding) or unlabeled competing ligand (for non-specific binding), radioligand, and membrane preparation.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Counting and Data Analysis:

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In Vitro Neurotransmitter Uptake Assay

Objective: To measure the potency (IC50) of a test compound to inhibit neurotransmitter uptake by monoamine transporters.

Materials:

-

HEK293 cells stably expressing the transporter of interest (e.g., human DAT, SERT, or NET).

-

Radiolabeled neurotransmitter (e.g., [3H]-dopamine or [3H]-serotonin).

-

Test compounds (piperazine derivatives).

-

Uptake buffer (e.g., Krebs-HEPES buffer).

-

96-well microplates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Cell Plating: Seed cells in 96-well plates and grow to confluency.

-

Pre-incubation: Wash cells with uptake buffer and pre-incubate with various concentrations of the test compound or vehicle for 10-15 minutes at room temperature.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.

-

Cell Lysis and Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following administration of piperazine designer drugs.

Materials:

-

Laboratory animals (e.g., male Wistar rats).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Piperazine designer drugs for administration (e.g., BZP, TFMPP).

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals.

-

-

Drug Administration:

-

Administer the piperazine designer drug(s) via a relevant route (e.g., intraperitoneal or intravenous injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD.

-

-

Data Analysis:

-

Express neurotransmitter concentrations as a percentage of the baseline levels and plot against time to observe the drug-induced changes.

-

Conclusion

This technical guide provides a foundational understanding of the neuropharmacology of piperazine designer drugs. The presented data highlights the diverse mechanisms of action within this class of compounds, ranging from potent monoamine releasers and reuptake inhibitors to direct receptor agonists. The detailed experimental protocols offer a practical resource for researchers investigating the pharmacological and toxicological properties of these and other novel psychoactive substances. The signaling pathway diagrams provide a visual framework for understanding the complex intracellular events triggered by these drugs. Further research is necessary to fully elucidate the long-term neuroadaptations and potential neurotoxicity associated with the use of piperazine designer drugs.

References

- 1. [PDF] Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of a New Neuromodulator: A Technical Guide to the Discovery and Historical Development of Benzoylpiperazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling pathways of the human brain present a vast frontier for therapeutic intervention. Among the most complex and crucial is the glutamatergic system, with the N-methyl-D-aspartate (NMDA) receptor at its heart. The discovery of molecules that can modulate this system has been a significant focus of neuropharmacological research. This technical guide delves into the discovery and historical development of benzoylpiperazines, a class of compounds that has emerged as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), offering a novel approach to enhancing NMDA receptor function. From their early, less-defined origins to their rational design as potential therapeutics for central nervous system (CNS) disorders, this document provides a comprehensive overview of their journey.

Discovery and Early Synthesis

The specific historical record of the very first synthesis of a compound identified as "benzoylpiperazine" is not clearly documented in readily available literature. However, the development of the parent piperazine (B1678402) structure is more established. The related compound, benzylpiperazine (BZP), was first synthesized in 1944 by Burroughs Wellcome & Company.[1] Initially, there were claims that BZP was developed as a potential anthelmintic (anti-parasitic) agent for use in farm animals, though its synthesis may predate this specific interest in piperazines for treating worms.[1] The primary focus of early research on piperazines was indeed on their potential as anthelmintics, with the first clinical trials appearing in the British Medical Journal in the 1950s.[1]

The specific class of benzoylpiperazines came to prominence later, with the screening of the Roche compound library leading to the identification of a benzoylpiperazine derivative as a structurally novel and potent inhibitor of GlyT1.[2] This discovery marked a pivotal moment, shifting the focus towards the therapeutic potential of this chemical scaffold in modulating glutamatergic neurotransmission.

General Synthetic Routes

The synthesis of N-benzoylpiperazine, a core component of this class, can be achieved through several methods. A common approach involves the reaction of piperazine with benzoyl chloride or a benzoic acid derivative. One documented method involves the reaction of ethyl benzoate (B1203000) with piperazine in an aprotic solvent like toluene (B28343) or xylene at elevated temperatures (140-160°C) to selectively produce the mono-benzoylated product with high yields.

Historical Development and Therapeutic Focus: GlyT1 Inhibition

The significant turning point in the history of benzoylpiperazines was their identification as potent and selective inhibitors of the glycine transporter 1 (GlyT1).[2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist at the NMDA receptor; therefore, inhibiting its reuptake by GlyT1 increases extracellular glycine concentrations, leading to enhanced NMDA receptor function. This mechanism of action positioned benzoylpiperazines as promising candidates for the treatment of CNS disorders characterized by NMDA receptor hypofunction, most notably schizophrenia.

Structure-Activity Relationship (SAR) Studies

Following the initial discovery, extensive structure-activity relationship (SAR) studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the benzoylpiperazine scaffold. These studies explored modifications at three key positions of the molecule.

Table 1: Summary of Structure-Activity Relationships of Benzoylpiperazine GlyT1 Inhibitors

| Position of Modification | Moiety | Effect on GlyT1 Inhibitory Activity | Reference |

| Benzoyl Ring | Electron-withdrawing groups (e.g., NO2, CN, SO2Me) | Generally increased potency. The methylsulfone derivative showed high selectivity. | |

| Electron-donating or neutral groups | Reduced or maintained potency. | ||

| Halogen substitution (e.g., Br) | Maintained or slightly decreased potency. | ||

| Piperazine Ring | N-substitution with aryl groups | Essential for high-affinity binding. | |

| Arylpiperazine Moiety | Substitution on the terminal aryl ring | Significantly influenced potency and selectivity. |

Table 2: In Vitro Inhibitory Activity of Selected Benzoylpiperazine Derivatives at GlyT1 and GlyT2

| Compound | R¹ | R² | GlyT1 IC₅₀ (µM) | GlyT2 IC₅₀ (µM) | Selectivity (GlyT2/GlyT1) | Reference |

| 7 | NO₂ | H | 0.015 | 4.8 | >300 | |

| 11 | Br | H | >30 | 5.1 | <0.2 | |

| 13 | CN | H | 0.18 | 13 | 72 | |

| 14 | SO₂Me | H | 0.04 | >100 | >2500 |

Experimental Protocols

The characterization of benzoylpiperazines as GlyT1 inhibitors involved a series of key in vitro and in vivo experiments. The detailed methodologies for these experiments are crucial for reproducibility and further research.

[³H]-Glycine Uptake Assay in CHO Cells Expressing hGlyT1b

This assay is a cornerstone for determining the functional inhibition of GlyT1.

Objective: To measure the inhibition of radiolabeled glycine uptake into cells expressing the human glycine transporter 1b (hGlyT1b) by benzoylpiperazine derivatives and to determine their half-maximal inhibitory concentration (IC₅₀) values.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing hGlyT1b cDNA.

-

Cell culture medium (e.g., F-12K Medium with 10% FBS).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

-

[³H]-Glycine (specific activity ~15-25 Ci/mmol).

-

Non-labeled glycine.

-

Test compounds (benzoylpiperazine derivatives).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Cell Culture: Culture CHO-hGlyT1b cells in appropriate flasks until they reach confluency. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay Initiation:

-

Wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle for 15-30 minutes at room temperature.

-

Initiate the glycine uptake by adding a solution containing [³H]-glycine (e.g., 50 nM) and non-labeled glycine to a final concentration close to the Kₘ value of the transporter.

-

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 15 minutes) to allow for glycine uptake.

-

Assay Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and add a scintillation cocktail. Measure the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor or excess unlabeled glycine.

-

Subtract non-specific uptake from all measurements to obtain specific uptake.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

L-687,414-Induced Hyperlocomotion Assay in Mice

This in vivo assay assesses the functional antagonism of NMDA receptor hypofunction by GlyT1 inhibitors.

Objective: To evaluate the ability of benzoylpiperazine derivatives to reverse the hyperlocomotion induced by the NMDA receptor glycine site antagonist, L-687,414, in mice.

Materials:

-

Male mice (e.g., C57BL/6).

-

L-687,414.

-

Test compounds (benzoylpiperazine derivatives).

-

Vehicle (e.g., saline, DMSO solution).

-

Locomotor activity chambers equipped with photobeam detectors.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the administration of L-687,414.

-

L-687,414 Administration: Administer L-687,414 (e.g., 15 mg/kg, i.p.) to induce hyperlocomotion.

-

Locomotor Activity Recording: Immediately after L-687,414 administration, place the mice individually into the locomotor activity chambers and record their horizontal activity (e.g., beam breaks) for a specified period (e.g., 60-120 minutes).

-

Data Analysis:

-

Quantify the total locomotor activity for each animal.

-

Compare the locomotor activity of mice treated with the test compound and L-687,414 to the group treated with vehicle and L-687,414.

-

Calculate the percentage of inhibition of L-687,414-induced hyperlocomotion.

-

Determine the dose-response relationship for the test compounds.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of benzoylpiperazine GlyT1 inhibitors is intrinsically linked to the signaling cascade of the NMDA receptor.

GlyT1 Inhibition and NMDA Receptor Potentiation

Benzoylpiperazines act by blocking the GlyT1 transporter, which is located on both neurons and glial cells surrounding the synapse. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. As glycine is a mandatory co-agonist for the NMDA receptor, its increased availability enhances the receptor's activation by glutamate.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of novel benzoylpiperazine derivatives follows a logical progression from initial screening to detailed mechanistic studies.

Conclusion

The discovery of benzoylpiperazines as potent and selective GlyT1 inhibitors represents a significant advancement in the field of neuropharmacology. From their serendipitous identification through library screening to their rational optimization based on detailed SAR studies, these compounds have paved the way for a novel therapeutic strategy targeting the glutamatergic system. The in-depth understanding of their mechanism of action, facilitated by robust in vitro and in vivo assays, continues to drive the development of new chemical entities with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the critical steps in the discovery and historical development of this important class of neuromodulators. Further research into the clinical applications of benzoylpiperazine-based GlyT1 inhibitors holds the promise of delivering new treatments for debilitating CNS disorders.

References

1-Benzoylpiperazine: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 1, 2025

Executive Summary

1-Benzoylpiperazine (BZP), a versatile piperazine (B1678402) derivative, stands as a critical structural motif and key intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique physicochemical properties and reactivity make it an invaluable building block, particularly in the development of drugs targeting the central nervous system (CNS), including anxiolytics, antidepressants, and antipsychotics. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical characteristics, analytical methodologies, and its application in the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for researchers and scientists in the field of drug discovery and development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| CAS Number | 13754-38-6 | [1] |

| Melting Point | 61-64 °C | [1] |

| Boiling Point | 207 °C at 10 mmHg | |

| Density | 1.115 g/cm³ | |

| Solubility | Soluble in water and various organic solvents. |

Synthesis of this compound: Experimental Protocol

The most common and straightforward synthesis of this compound involves the acylation of piperazine with benzoyl chloride. The following protocol is a representative method.

Reaction Scheme:

Caption: General synthesis of this compound.

Materials:

-

Piperazine

-

Benzoyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any unreacted benzoyl chloride and neutralize the triethylamine hydrochloride salt.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity product.

Quantitative Data: This reaction typically proceeds with good to excellent yields, often in the range of 73-90%, depending on the specific conditions and purification method.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques. Below is a summary of expected spectroscopic data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.4 (multiplet) | m | 5H | Aromatic protons (benzoyl group) |

| ~3.7 (triplet) | t | 4H | -CH₂- groups adjacent to the carbonyl group | |

| ~2.9 (triplet) | t | 4H | -CH₂- groups adjacent to the secondary amine | |

| ~1.9 (singlet) | s | 1H | N-H proton | |

| ¹³C NMR | ~170 | - | - | C=O (carbonyl carbon) |

| ~135 | - | - | Quaternary aromatic carbon | |

| ~129 | - | - | Aromatic C-H | |

| ~128 | - | - | Aromatic C-H | |

| ~127 | - | - | Aromatic C-H | |

| ~45 | - | - | Piperazine carbons | |

| ~43 | - | - | Piperazine carbons |

3.2. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) at m/z 190. A characteristic and often base peak is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Other significant fragments may appear at m/z 77 ([C₆H₅]⁺) and fragments resulting from the cleavage of the piperazine ring.

3.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (secondary amine) |

| ~3050 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch |

| ~1630 | C=O stretch (amide) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1450 | C-N stretch |

Application in Pharmaceutical Synthesis: GlyT1 Inhibitors

This compound and its derivatives are pivotal intermediates in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, which are being investigated for the treatment of schizophrenia. The benzoylpiperazine core serves as a scaffold to which various functional groups can be attached to modulate potency, selectivity, and pharmacokinetic properties.

Workflow for the Synthesis of a GlyT1 Inhibitor Analog:

Caption: Synthetic workflow for a GlyT1 inhibitor analog.

Biological Signaling Pathways

Drugs derived from this compound often exert their effects by modulating neurotransmitter systems in the CNS. The primary targets include serotonin (B10506), dopamine (B1211576), and GABA receptors. Understanding these signaling pathways is crucial for rational drug design and development.

5.1. Serotonin Receptor Signaling

Many anxiolytic and antidepressant drugs target serotonin (5-HT) receptors. The diagram below illustrates a generalized signaling cascade initiated by the activation of a G-protein coupled serotonin receptor.

Caption: Simplified serotonin receptor signaling pathway.

5.2. Dopamine Receptor Signaling

Dopaminergic pathways are implicated in mood, motivation, and motor control. The diagram below outlines a typical dopamine receptor signaling cascade.

Caption: Simplified dopamine receptor signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse range of pharmaceuticals, particularly those targeting the central nervous system. Its favorable chemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights and practical protocols for researchers in the pharmaceutical sciences. The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 1-Benzoylpiperazine (BZP) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are crucial for the detection, identification, and quantification of BZP in various matrices, including pharmaceutical formulations, seized materials, and biological samples.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed in forensic science, clinical toxicology, and pharmaceutical quality control for the analysis of piperazine (B1678402) derivatives like this compound.

-

HPLC , particularly when coupled with a mass spectrometry (MS) detector (LC-MS/MS), offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1][2]

-

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.[3] It provides excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification.[4][5] Derivatization is sometimes employed to improve the volatility and chromatographic behavior of the analyte.

The choice between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a versatile technique for the analysis of BZP, often in its salt form, without the need for derivatization. Reversed-phase chromatography is the most common approach.

Quantitative Data Summary for HPLC Analysis

| Parameter | Value | Matrix | Detection | Reference |

| Linearity Range | 0.085 - 8.65 ng/mg | Hair | LC-MS/MS | |

| Correlation Coefficient (r²) | > 0.99 | Hair | LC-MS/MS | |

| Linearity Range | 1 - 500 ng/mL | Human Plasma | LC-MS/MS | |

| Correlation Coefficient (r²) | > 0.99 | Human Plasma | LC-MS/MS | |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | LC-MS/MS | |

| Limit of Quantification (LOQ) | 0.125 - 0.5 µg/mL | Seized Materials | HPLC-DAD | |

| Precision (%RSD) | < 4.8% (Intra-day) | Plasma | HPLC-FLD | |

| Precision (%RSD) | < 9.1% (Inter-day) | Plasma | HPLC-FLD | |

| Extraction Efficiency | 78% - 91% | Hair | LC-MS/MS |

Experimental Protocol for HPLC-MS/MS Analysis

This protocol is a representative method for the quantitative analysis of BZP in biological matrices.

2.2.1. Sample Preparation (Human Plasma)

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., N-(2-Hydroxyethyl)piperazine-d4).

-

Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

2.2.2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

2.2.3. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

BZP: Precursor ion > Product ion (specific m/z values to be optimized).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a highly specific method for the identification and quantification of BZP. The analysis can be performed with or without derivatization.

Quantitative Data Summary for GC-MS Analysis

| Parameter | Value | Matrix | Derivatization | Reference |

| Linearity Range | 0.1 - 1.0 mg/mL | Seized Pills | Underivatized | |

| Correlation Coefficient (r²) | > 0.999 | Seized Pills | Underivatized | |

| Precision (%CV) | 1.3% | Seized Pills | Underivatized | |

| Accuracy | -1.38% | Seized Pills | Underivatized | |

| Linearity Range | 0 - 10 µg/mL | Plasma, Urine, Cell Culture Medium | Perfluoroacylation | |

| Limit of Detection (LOD) | 0.004 µg/mL | Plasma | Perfluoroacylation | |

| Limit of Quantification (LOQ) | 0.016 µg/mL | Plasma | Perfluoroacylation | |

| Extraction Efficiency | 79% - 96% | Plasma | Perfluoroacylation |

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of BZP in seized materials.

3.2.1. Sample Preparation

-

Dissolution: Accurately weigh a portion of the homogenized sample (e.g., powdered tablet) and dissolve it in a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).

-

Internal Standard: Add an internal standard (e.g., dimethylphthalate) to the sample solution.

-

Filtration: If necessary, filter the solution to remove any insoluble excipients.

3.2.2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector and an autosampler.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: 10°C/min to 220°C.

-

Ramp 2: 90°C/min to 290°C, hold for 2.30 min.

-

-

Injection Volume: 1 µL.

3.2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan mode for qualitative analysis (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) mode for quantitative analysis.

-

Characteristic Ions for BZP: The mass spectrum of underivatized BZP typically shows a base peak at m/z 91 and other significant ions at m/z 134 and 176. The benzoyl group can produce a unique fragment at m/z 122.

-

Interface Temperature: 280°C.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis of this compound and the logical relationship between these two powerful analytical techniques.

Caption: HPLC-MS/MS workflow for this compound analysis.

Caption: GC-MS workflow for this compound analysis.

Caption: Relationship between HPLC and GC-MS for comprehensive analysis.

References

- 1. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection [phfscience.nz]

- 2. benchchem.com [benchchem.com]

- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

Application Notes and Protocols for 1-Benzoylpiperazine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Benzoylpiperazine is a chemical compound and a derivative of piperazine (B1678402). In the field of neuroscience, it serves as a valuable research tool for investigating the roles of monoaminergic systems, particularly in the context of psychoactive drug mechanisms.[1] While it is structurally related to the more extensively studied 1-Benzylpiperazine (BZP), it is crucial to distinguish between the two, as their pharmacological profiles may differ. This compound is primarily utilized in preclinical research to explore neurotransmitter system interactions and as a reference compound in analytical chemistry.[1] Its utility in pharmaceutical development is mainly as an intermediate in the synthesis of more complex molecules, including potential anti-anxiety and antidepressant medications.[1]

The primary mechanism of action for many piperazine derivatives involves interaction with monoamine transporters, leading to alterations in the extracellular levels of dopamine (B1211576), serotonin (B10506), and norepinephrine.[2] While the specific receptor binding profile and transporter interaction kinetics for this compound are not extensively documented in publicly available literature, research on related compounds suggests it likely modulates dopaminergic and serotonergic pathways. A comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine indicated that both compounds induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic human neuroblastoma cells (SH-SY5Y).[3] This suggests that this compound has direct effects on neuronal cell viability and function.